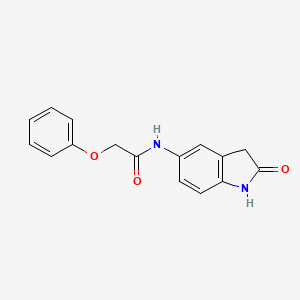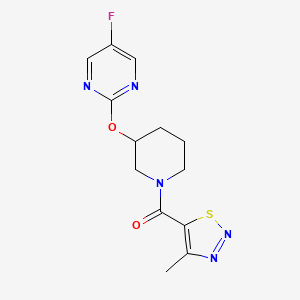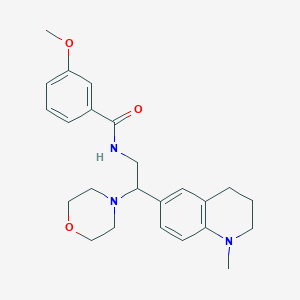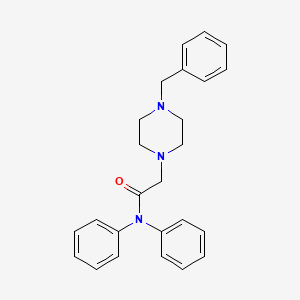![molecular formula C20H19NO5 B2588181 4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid CAS No. 890596-01-7](/img/structure/B2588181.png)
4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid, also known as BHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BHA is a derivative of salicylic acid and is commonly used in cosmetics, food preservatives, and as an antioxidant in the food industry.
Wirkmechanismus
4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of inflammatory mediators such as prostaglandins. This compound also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, this compound has been shown to induce apoptosis (cell death) in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress in cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, this compound has some limitations, including its low solubility in water and its potential to interfere with certain assays due to its antioxidant properties.
Zukünftige Richtungen
There are several future directions for 4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid research. One potential area of research is the development of novel formulations of this compound for use in skin care products. Another area of research is the investigation of this compound as a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential use in the treatment of various skin conditions and diseases. This compound has several advantages for lab experiments, including its availability and safety profile, but also has some limitations. There are several future directions for this compound research, including the development of novel formulations and the investigation of its potential therapeutic applications.
Synthesemethoden
4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid can be synthesized by the reaction between salicylic acid and butyric anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields this compound, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{(1E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use in the treatment of various skin conditions such as acne, psoriasis, and eczema.
Eigenschaften
IUPAC Name |
4-[(E)-3-[5-(butanoylamino)-2-hydroxyphenyl]-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-2-3-19(24)21-15-9-11-18(23)16(12-15)17(22)10-6-13-4-7-14(8-5-13)20(25)26/h4-12,23H,2-3H2,1H3,(H,21,24)(H,25,26)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHHFBPZAPMLOC-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4,11-dioxa-1,8-diazaspiro[5.6]dodecane](/img/structure/B2588099.png)

![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)

![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2588108.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2588109.png)

![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2588112.png)

![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2588117.png)
![Methyl 2-[({[(3-methoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2588120.png)
